1-CYCLOPROPYL-7-(4-{[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Overview
Description
1-CYCLOPROPYL-7-(4-{[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a quinoline core, a cyclopropyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPROPYL-7-(4-{[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl group and other functional groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the complex synthesis process. The use of continuous flow reactors and automated systems can improve efficiency and yield while maintaining safety and quality standards.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOPROPYL-7-(4-{[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can produce a wide range of substituted quinolines.
Scientific Research Applications
1-CYCLOPROPYL-7-(4-{[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical tools.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the field of antimicrobial and anticancer research.
Industry: The compound’s unique properties make it useful in various industrial applications, such as material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-CYCLOPROPYL-7-(4-{[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A similar compound with a different substitution pattern, used in antimicrobial research.
Fluoroquinolonic acid: Another related compound with applications in medicinal chemistry.
Uniqueness
1-CYCLOPROPYL-7-(4-{[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-cyclopropyl-7-[4-[(2,4-dichlorobenzoyl)carbamothioyl]piperazin-1-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2FN4O4S/c26-13-1-4-15(18(27)9-13)23(34)29-25(37)31-7-5-30(6-8-31)21-11-20-16(10-19(21)28)22(33)17(24(35)36)12-32(20)14-2-3-14/h1,4,9-12,14H,2-3,5-8H2,(H,35,36)(H,29,34,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOGAZVRHJBILZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=S)NC(=O)C5=C(C=C(C=C5)Cl)Cl)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2FN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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